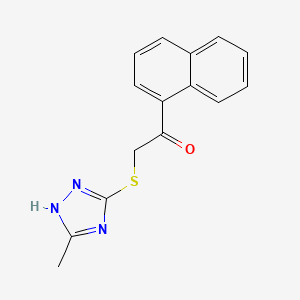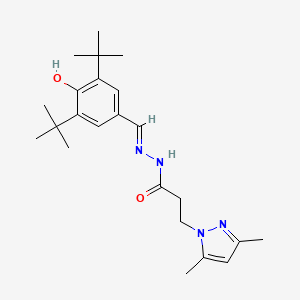
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone is an organic compound that features a triazole ring, a naphthalene moiety, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Thioether Formation: The triazole derivative is then reacted with a suitable alkylating agent, such as 1-bromo-2-(naphthalen-1-yl)ethanone, to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.
Materials Science: The naphthalene moiety can contribute to the compound’s electronic properties, making it useful in the design of organic semiconductors.
Biological Studies: The compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.
Mecanismo De Acción
The mechanism of action of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have active sites accommodating the triazole ring and thioether linkage.
Pathways Involved: It may inhibit or activate enzymatic pathways by binding to the active site or allosteric sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-((4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone: Lacks the methyl group on the triazole ring.
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
Structural Features: The presence of both the naphthalene moiety and the methyl-substituted triazole ring makes 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone unique.
Chemical Properties: The combination of these structural features can influence the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-16-15(18-17-10)20-9-14(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHLPCMKDBYVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzylsulfanyl-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole](/img/structure/B7754332.png)


![2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole](/img/structure/B7754348.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride](/img/structure/B7754371.png)
![TERT-BUTYL 2-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE](/img/structure/B7754374.png)
![1-(4-chlorophenyl)-2-[[5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone;hydrochloride](/img/structure/B7754375.png)


![5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7754425.png)
![5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7754427.png)
![2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7754431.png)
![2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7754433.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7754435.png)
